molecular formula C22H26N2O4 B459149 2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 340808-81-3

2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B459149
CAS No.: 340808-81-3
M. Wt: 382.5g/mol
InChI Key: OCMQBGLNXUVTDM-UHFFFAOYSA-N
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Description

2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the amino, methoxy, and propoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-methoxy-4-propoxyphenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
  • 2-amino-4-(3-methoxy-4-propoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has unique structural features that may confer specific properties, such as increased stability, enhanced biological activity, or improved solubility. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

340808-81-3

Molecular Formula

C22H26N2O4

Molecular Weight

382.5g/mol

IUPAC Name

2-amino-4-(3-methoxy-4-propoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H26N2O4/c1-5-8-27-16-7-6-13(9-17(16)26-4)19-14(12-23)21(24)28-18-11-22(2,3)10-15(25)20(18)19/h6-7,9,19H,5,8,10-11,24H2,1-4H3

InChI Key

OCMQBGLNXUVTDM-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC

Origin of Product

United States

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